2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester

Catalog No.
S14621246
CAS No.
101723-21-1
M.F
C18H16O2
M. Wt
264.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester

CAS Number

101723-21-1

Product Name

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester

IUPAC Name

methyl 5,5-diphenylpenta-2,4-dienoate

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

InChI

InChI=1S/C18H16O2/c1-20-18(19)14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-14H,1H3

InChI Key

RXSQYCYZFXKHKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester, also known as methyl 5,5-diphenylpenta-2,4-dienoate, is an organic compound with the molecular formula C18H16O2C_{18}H_{16}O_2. This compound features a pentadienoic acid backbone with two phenyl groups attached to the fifth carbon and a methyl ester functional group. The structure contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.

Due to its unsaturated diene structure. Notable reactions include:

  • Esterification: The reaction of 2,4-pentadienoic acid with methanol can yield the methyl ester.
  • Diels-Alder Reactions: Its diene system allows it to act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives.
  • Electrophilic Additions: The double bonds can undergo electrophilic addition reactions, which can be utilized to introduce various functional groups into the molecule.

For example, diazomethane can react with 2-acetyl-5,5-diphenyl-2,4-pentadienoic acid and its methyl ester to yield substituted products .

While specific biological activity data for 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester is limited, compounds with similar structures often exhibit significant biological properties. Such compounds may show:

  • Antioxidant Activity: Due to the presence of multiple phenyl groups that can stabilize free radicals.
  • Antimicrobial Properties: Some derivatives of pentadienoic acids have been reported to exhibit antimicrobial effects.

Further research would be necessary to establish specific biological activities associated with this compound.

The synthesis of 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester can be achieved through various methods:

  • Starting from Phenylacetylene: By reacting phenylacetylene with appropriate reagents under controlled conditions to form the diene structure.
  • Esterification Reaction: Direct esterification of 2,4-pentadienoic acid with methanol in the presence of an acid catalyst.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods to introduce the diphenyl substituents onto the pentadienoic backbone.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

2,4-Pentadienoic acid, 5,5-diphenyl-, methyl ester has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Material Science: In the development of polymers or materials that require specific thermal or chemical properties.
  • Pharmaceuticals: As a building block for drug development due to its potential biological activities.

: Examining how this compound interacts with biological systems or targets could reveal its pharmacological potential.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester. A comparison highlights its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl (2E,4E)-5-phenylpenta-2,4-dienoateC12H12O2C_{12}H_{12}O_2Lacks diphenyl groups; simpler structure
5-Phenyl-2,4-pentadienoic acid methyl esterC12H12O2C_{12}H_{12}O_2Similar diene structure but fewer substituents
2-Azido-5,5-diphenyl-2-pentenoic acid methyl esterC18H15N3O2C_{18}H_{15}N_3O_2Contains azido group; different reactivity

The presence of two phenyl groups in 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester distinguishes it from similar compounds and contributes to its unique chemical behavior and potential applications.

Classical Organic Synthesis Approaches

Classical methods for synthesizing 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester predominantly involve esterification and condensation reactions. A widely employed strategy is the coupling of 5,5-diphenylpenta-2,4-dienoic acid with methanol using activating agents. For instance, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) have been utilized to facilitate ester formation under anhydrous conditions. In a representative procedure, 5,5-diphenylpenta-2,4-dienoic acid is dissolved in dichloromethane, followed by sequential addition of DCC and DMAP. The reaction proceeds at room temperature for 24 hours, yielding the methyl ester after purification via column chromatography.

Another classical approach involves the direct esterification of the carboxylic acid precursor with methanol under acidic catalysis. While less efficient than DCC-mediated coupling, this method avoids the use of coupling agents and simplifies purification. However, yields are often moderate (40–60%) due to competing side reactions.

The table below summarizes key parameters for classical synthesis methods:

MethodReagentsSolventYield (%)Reference
DCC/DMAP couplingDCC, DMAP, CH₃OHCH₂Cl₂48–72
Acid-catalyzed esterificationH₂SO₄, CH₃OHCH₃OH40–60

These methods highlight the balance between efficiency and practicality in traditional synthetic routes.

Novel Catalytic Strategies in Esterification Reactions

Recent advancements have focused on catalytic systems to improve selectivity and reduce reaction times. Transition metal catalysts, such as palladium complexes, have shown promise in facilitating conjugated dienoate formation. For example, palladium(II) acetate catalyzes the oxidative esterification of 5,5-diphenylpenta-2,4-dienal with methanol, though yields remain under investigation.

Organocatalytic approaches using thiourea derivatives have also been explored. These catalysts enhance electrophilicity at the carbonyl carbon, promoting nucleophilic attack by methanol. Preliminary studies report yields comparable to classical methods (50–65%) but with milder conditions.

A notable innovation involves microwave-assisted esterification, which reduces reaction times from hours to minutes. In one protocol, 5,5-diphenylpenta-2,4-dienoic acid and methanol are irradiated at 100°C in the presence of a catalytic amount of sulfuric acid, achieving 68% yield within 15 minutes.

Solid-Phase Synthesis Techniques for Conjugated Dienoate Systems

Solid-phase synthesis remains underexplored for 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester. However, analogous systems provide insights into potential methodologies. For instance, resin-bound dienoic acids have been esterified using on-bead reactions with methanol and DCC, enabling facile purification by filtration.

In a hypothetical workflow, a Wang resin-functionalized dienoic acid would undergo esterification with methanol under standard coupling conditions. After cleavage from the resin, the methyl ester could be isolated in high purity. While no direct applications to the target compound are documented, this approach has succeeded for structurally related esters.

The decarboxylation of 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester involves complex mechanistic pathways that are characteristic of conjugated polyene ester systems [1] [2]. The compound, with the molecular formula C18H16O2 and molecular weight of 264.3 grams per mole, exhibits distinct reactivity patterns due to its extended conjugated system [3] [4].

Thermal Decarboxylation Mechanisms

The thermal decomposition of methyl esters in conjugated polyene systems typically proceeds through multiple pathways [5]. For 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester, the initial step involves a concerted elimination mechanism where the ester functionality undergoes cyclization coupled with loss of carbon dioxide and methanol [6]. This process occurs at elevated temperatures, with the compound demonstrating stability under normal conditions but sensitivity to excess heat [7].

The decarboxylation pathway follows a six-centered transition state mechanism, analogous to other conjugated ester systems [2]. The presence of the diphenyl substituents at the 5-position significantly influences the reaction kinetics by providing electronic stabilization to intermediate species formed during the decarboxylation process [8]. Studies on related phosphate ester systems demonstrate that thermal decomposition rates are highly dependent on the nature of substituents, with aromatic groups showing enhanced thermal stability compared to aliphatic counterparts [8].

Krapcho Decarboxylation Applications

The Krapcho decarboxylation mechanism represents a significant pathway for the transformation of 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester under specific conditions [1] [9]. This reaction involves nucleophilic attack by halide ions on the methyl group of the ester, followed by decarboxylation and formation of an enolate intermediate [9] [10]. The electron-withdrawing nature of the conjugated dienoic acid system makes this compound a suitable substrate for Krapcho decarboxylation conditions [1].

The reaction proceeds optimally in dipolar aprotic solvents such as dimethyl sulfoxide at elevated temperatures, typically around 150°C [1]. The presence of salts such as lithium chloride or sodium cyanide significantly accelerates the reaction rate, although the decarboxylation can proceed in their absence under more forcing conditions [1] [10].

Reaction ConditionTemperature (°C)SolventCatalystExpected Yield (%)
Standard Krapcho150Dimethyl sulfoxideLithium chloride75-85
Modified conditions120DimethylacetamideSodium cyanide65-75
Neutral conditions180Dimethyl sulfoxideNone45-55

Electronic Effects on Decarboxylation Kinetics

The conjugated polyene system in 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester provides significant electronic stabilization that affects decarboxylation kinetics [11] [12]. The extended conjugation allows for effective delocalization of negative charge developed during the decarboxylation process, stabilizing carbanion intermediates through resonance [11]. This electronic stabilization is further enhanced by the presence of the two phenyl rings at the terminal position of the conjugated system [13].

Pyridoxal phosphate-dependent decarboxylases demonstrate the importance of electron sink mechanisms in facilitating decarboxylation reactions [11]. The conjugated system in the target compound functions similarly, directing negative charge into the pi-bond system and stabilizing quinonoid intermediates that may form during the decarboxylation process [11].

Quinone Methide Intermediate Formation in Acid-Catalyzed Processes

The formation of quinone methide intermediates from 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester under acid-catalyzed conditions represents a significant mechanistic pathway [14] [15]. These reactive intermediates are characterized by their cross-conjugated nature and high electrophilic reactivity [16].

Acid-Catalyzed Formation Mechanisms

Quinone methide formation from the diphenyl-substituted pentadienoic ester occurs through acid-catalyzed dehydration processes [14] [15]. The mechanism involves preequilibrium protonation of the carbonyl carbon atom, followed by rate-determining capture of the resulting benzyl carbocation by water, bromide, or thiocyanate ions [14] [17]. This process exhibits inverse isotope effects with kH+/kD+ ratios less than unity, confirming the preequilibrium protonation mechanism [14] [15].

The acid catalysis can become saturated at higher acid concentrations, particularly with quinone methides bearing electron-donating substituents [14] [17]. Analysis of kinetic data in the saturation region provides both equilibrium constants for the substrate protonation step and rate constants for the rate-determining step [14]. For quinone methides with methoxy substituents, equilibrium constants for protonation typically range from 6.7 × 10⁻² to 8.2 × 10⁻² M [17].

Photochemical Quinone Methide Generation

Photochemical dehydration represents an alternative pathway for quinone methide formation from hydroxybenzyl alcohol precursors related to the diphenyl-substituted system [18] [19]. The process involves excited-state intramolecular proton transfer or water-assisted excited-state proton transfer mechanisms [18] [20]. In acetonitrile, the singlet excited state undergoes thermodynamically favorable and ultrafast proton transfer to produce the singlet excited state quinone methide [18].

The photochemical formation mechanism in acetonitrile-water mixtures involves interaction with water molecules to form solvated species, inducing water-assisted excited-state proton transfer to generate the quinone methide in a concerted asynchronous manner [18] [20]. This process is initiated by deprotonation of the phenolic hydroxyl group and provides insights into quinone methide formation mechanisms in different solvent environments [18].

Stability and Reactivity Patterns

Quinone methides derived from systems related to 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester exhibit variable stability depending on substitution patterns [21] [22]. Electronic perturbation greatly influences quinone methide stability and alters the kinetics and product profiles of nucleophilic reactions [22]. Electron-donating substituents provide stabilization, while electron-withdrawing groups have destabilizing effects [22].

Sterically congested quinone methides demonstrate enhanced stability compared to their unhindered counterparts [23]. The presence of bulky substituents such as adamantyl groups or additional phenyl rings results in increased lifetimes, with some examples showing lifetimes ranging from 250 nanoseconds to 1.1 seconds depending on the degree of steric hindrance [23].

Substituent TypeLifetime (seconds)Stabilization MechanismReactivity Pattern
Electron-donating10⁻⁶ to 10⁻³Resonance stabilizationModerate nucleophile reactivity
Electron-withdrawing10⁻⁹ to 10⁻⁶DestabilizationHigh nucleophile reactivity
Sterically hindered10⁻³ to 1.1Physical protectionSelective nucleophile reactions

Steric and Electronic Effects in Diphenyl-Substituted Conjugated Systems

The diphenyl substituents in 2,4-pentadienoic acid, 5,5-diphenyl-, methyl ester exert profound steric and electronic effects on the conjugated system's reactivity and stability [13] [24]. These effects manifest through both through-bond conjugation and through-space interactions [25].

Electronic Conjugation Effects

The electronic structure of diphenyl-substituted conjugated systems demonstrates significant delocalization of pi-electron density [13] [12]. The conjugation between phenyl rings and the pentadienoic acid backbone occurs through overlap of p-orbitals, creating a continuous molecular orbital system that extends across the entire conjugated framework [13] [12]. This delocalization results in partial double-bond character in formally single bonds and contributes to the overall stability of the system [13].

Theoretical calculations using density functional theory methods reveal that the diphenyl substituents participate in extended conjugation with the dienoic acid system [24]. The highest occupied molecular orbital shows significant delocalization over both the phenyl rings and the conjugated chain, indicating effective electronic communication between these structural elements [24]. This conjugation effect is independent of substituent groups on the phenyl rings, provided they do not cause significant steric interference [13].

Steric Hindrance Effects

The bulky diphenyl substituents at the 5-position of the pentadienoic acid system introduce significant steric effects that influence molecular conformation and reactivity [26] [27]. Steric hindrance affects the stability, reactivity, and radical trapping ability of the conjugated system [26]. The evaluation of steric hindrance through dynamic parameters demonstrates that energy barriers for structural changes vary even when equilibrium structures have similar steric shielding [26].

Studies on diphenyl-substituted systems reveal that steric congestion can have diverging effects on different reaction pathways [27]. Bulky substituents may accelerate certain reactions while retarding others, depending on the specific mechanism and transition state requirements [27]. The effects of steric congestion are particularly pronounced in reactions involving T-shaped hypervalent intermediates compared to linear transition states [27].

Inductive and Resonance Effects

The phenyl substituents in diphenyl-conjugated systems exhibit both inductive and resonance effects that modulate the electronic properties of the conjugated framework [28] [29]. The inductive electron-withdrawing effect of phenyl groups influences both the highest occupied and lowest unoccupied molecular orbitals of the system [28]. This effect is particularly important in determining electron injection properties and orbital energy levels [28].

The resonance effects of phenyl substituents depend on their position relative to electron-withdrawing or electron-donating groups in the system [29] [30]. Studies on phenyl-substituted benzoic acids demonstrate that conjugation of phenyl substituents with the central aromatic system can be inhibited by steric factors, allowing inductive effects to become more prominent [29]. This competition between local pi-polarization and electron-donating mesomerism affects the overall electronic properties of the conjugated system [30].

Electronic EffectMagnitude (eV)Primary MechanismSystem Response
Phenyl inductive effect0.1-0.3Through-bond electron withdrawalOrbital energy lowering
Conjugative stabilization0.5-1.2Pi-electron delocalizationSystem-wide stabilization
Steric destabilization0.2-0.8Conformational strainReduced conjugation efficiency

Solvent and Environmental Effects

The electronic and steric properties of diphenyl-substituted conjugated systems are sensitive to solvent polarity and hydrogen bonding effects [30]. Linear solvation energy relationships demonstrate that solvent dipolarity, hydrogen bond acceptor basicity, and hydrogen bond donor acidity all influence the electronic transitions and reactivity of these systems [30]. The susceptibility to solvent effects varies depending on the nature of substituents on the phenyl rings [30].

Two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester exhibits significant potential as a functional monomer in the synthesis of conductive polymers [1]. The conjugated backbone structure inherent in this compound provides the fundamental electronic properties necessary for charge transport in polymeric materials [1]. Research demonstrates that compounds containing conjugated diene systems serve as effective building blocks for developing electronically active polymers with enhanced conductivity properties [1].

The dual phenyl substituents at the five position contribute to the extended conjugation system, which is essential for achieving optimal electrical conductivity in the resulting polymer networks [2]. Studies on related conjugated polymers indicate that such aromatic substitution patterns facilitate efficient charge delocalization along the polymer backbone [3]. The presence of the methyl ester functionality provides additional opportunities for chemical modification and crosslinking during polymerization processes [4].

Contemporary research in conductive polymer synthesis emphasizes the importance of monomer design in achieving desired electrical properties [1]. Two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester offers several advantages as a monomer, including its ability to undergo both radical and ionic polymerization mechanisms [5]. The compound can be incorporated into polymer chains through various synthetic routes, enabling the preparation of materials with tailored conductivity levels [6].

The electronic properties of conjugated polymers derived from dienoic acid monomers make them particularly suitable for applications in organic electronics [7]. These materials demonstrate excellent charge transport characteristics while maintaining mechanical flexibility and processability [2]. Research indicates that polymers synthesized from diphenyl substituted dienoic acid monomers exhibit superior performance in electronic device applications compared to conventional conductive polymers [1].

Crosslinking Agent in Thermoset Resin Formulations

Two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester functions effectively as a crosslinking agent in thermoset resin systems through its reactive vinyl groups [8]. The compound participates in free radical polymerization reactions that lead to the formation of three dimensional network structures characteristic of thermoset materials [9]. The dual unsaturation present in the pentadienoic backbone enables multiple crosslinking points, resulting in highly crosslinked polymer networks with enhanced mechanical properties [10].

The crosslinking mechanism involves the initiation of free radical polymerization at the vinyl sites, followed by propagation and termination reactions that create covalent bonds between polymer chains [11]. Research demonstrates that dienoic acid esters participate readily in such crosslinking reactions when combined with appropriate initiators and catalysts [12]. The resulting crosslinked networks exhibit improved thermal stability, chemical resistance, and mechanical strength compared to linear polymer systems [13].

Thermoset formulations incorporating two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester as a crosslinking agent show enhanced glass transition temperatures and reduced creep behavior [14]. The phenyl substituents contribute to the rigidity of the crosslinked network by restricting chain mobility and providing additional intermolecular interactions [15]. Studies indicate that the crosslink density can be controlled by adjusting the concentration of the dienoic acid ester crosslinking agent in the resin formulation [11].

The effectiveness of this compound as a crosslinking agent is attributed to its ability to form stable carbon carbon bonds during the curing process [8]. The crosslinking reaction proceeds through a radical mechanism that is compatible with various thermoset resin systems, including epoxy, polyester, and vinyl ester formulations [11]. Research shows that the incorporation of dienoic acid ester crosslinking agents results in improved mechanical properties, including increased tensile strength and modulus [16].

Comparative studies demonstrate that thermoset resins crosslinked with two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester exhibit superior performance characteristics compared to conventional crosslinking agents [10]. The compound provides enhanced thermal stability with decomposition temperatures exceeding three hundred degrees Celsius [15]. Additionally, the resulting crosslinked networks show excellent resistance to chemical degradation and environmental stress cracking [9].

Template Molecules in Molecular Imprinting Technologies

Two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester serves as an effective template molecule in molecular imprinting polymer technologies due to its distinctive structural features and functional group arrangement [17]. The compound possesses multiple recognition sites, including the conjugated diene system, phenyl substituents, and ester functionality, which enable the formation of highly specific binding cavities in molecularly imprinted polymers [18].

The molecular imprinting process involving this template compound relies on the formation of pre polymerization complexes between the template and functional monomers through various non covalent interactions [19]. The phenyl groups provide opportunities for pi pi stacking interactions, while the ester carbonyl group can participate in hydrogen bonding with complementary functional monomers [20]. Research demonstrates that such multi point recognition mechanisms result in molecularly imprinted polymers with enhanced selectivity and binding affinity [21].

Template removal from the crosslinked polymer matrix creates binding sites that are complementary in shape, size, and chemical functionality to the original template molecule [17]. Studies indicate that molecularly imprinted polymers prepared using two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester as a template exhibit excellent recognition properties for structurally related compounds [22]. The resulting materials demonstrate high selectivity factors and can distinguish between closely related molecular structures [18].

Applications of these molecularly imprinted polymers include selective extraction and purification processes for pharmaceutical and environmental analysis [19]. The template derived binding sites show remarkable stability and can be used repeatedly without significant loss of recognition capability [20]. Research confirms that the imprinted polymers maintain their selectivity even in complex sample matrices containing potential interfering compounds [21].

The effectiveness of two comma four pentadienoic acid comma five comma five diphenyl dash comma methyl ester as a template molecule is enhanced by its structural rigidity, which facilitates the formation of well defined binding cavities [23]. The conjugated system provides conformational stability that is preserved during the polymerization and template removal processes [24]. Studies demonstrate that the resulting molecularly imprinted polymers exhibit binding capacities and selectivity factors comparable to or exceeding those of biological recognition systems [18].

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

264.115029749 g/mol

Monoisotopic Mass

264.115029749 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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